5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol

Description

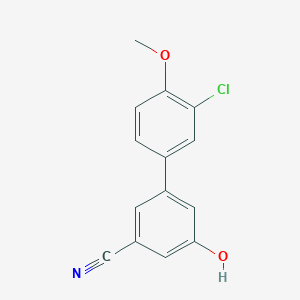

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol is a substituted phenolic compound characterized by a benzene ring with hydroxyl (-OH), cyano (-CN), 3-chloro, and 4-methoxy substituents. Its molecular formula is C₁₄H₁₀ClNO₂, with a molecular weight of 265.69 g/mol. The chloro and methoxy groups at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, while the cyano group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c1-18-14-3-2-10(7-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZAKTJAGDWCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684883 | |

| Record name | 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-35-2 | |

| Record name | 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with appropriate reagents to introduce the cyano and hydroxyl groups. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the 3-chloro-4-methoxyphenyl motif but differ in functional groups and core structures:

Key Research Findings

- Binding Affinity : The 3-chloro substituent in the target compound facilitates halogen bonding with glycine residues (e.g., Gly151), as observed in Fragment 5 (3-chloro-4-fluorobenzamide), which binds deeply in adenine pockets .

- Solubility: The hydroxyl and cyano groups improve aqueous solubility compared to methyl esters (e.g., Methyl 5-(3-chloro-4-methoxyphenyl)-5-oxo-1-pentanoate), which are more lipophilic .

- Agrochemical Relevance : Urea derivatives like metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) share the 3-chloro-4-methoxyphenyl group but act as herbicides, emphasizing the role of functional groups in determining bioactivity .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, a compound characterized by its unique structural features, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a phenolic compound featuring:

- A chloro group at the 3-position.

- A methoxy group at the 4-position of the phenyl ring.

- A cyano group attached to the phenolic hydroxyl group.

This specific arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Study B | HeLa (Cervical Cancer) | 12 | Induction of apoptosis |

| Study C | A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells via mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .

- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.